5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Protection of Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tetrahydropyran (THP) to prevent unwanted side reactions.
Formation of Indazole Ring: The indazole ring is formed through cyclization reactions involving appropriate precursors.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-aldehyde.
Reduction: Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine:
Drug Development: Due to its unique structure, the compound can serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the indazole ring play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
- 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
- 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Comparison:
- Structural Differences: While these compounds share the bromine atom and the tetrahydropyran group, they differ in the heterocyclic ring structure (indazole, pyrazole, imidazole, pyrazolo[3,4-c]pyridine).
- Chemical Properties: The differences in the heterocyclic ring structure result in variations in chemical reactivity, stability, and solubility.
- Biological Activity: The unique structure of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H15BrN2O2 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
[5-bromo-1-(oxan-2-yl)indazol-3-yl]methanol |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-4-5-12-10(7-9)11(8-17)15-16(12)13-3-1-2-6-18-13/h4-5,7,13,17H,1-3,6,8H2 |
InChI Key |
NXRVSYPISDDLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.